molecular formula C14H14 B1613221 2-Methyl-3-(2-naphthyl)-1-propene CAS No. 936621-15-7

2-Methyl-3-(2-naphthyl)-1-propene

Cat. No.: B1613221
CAS No.: 936621-15-7
M. Wt: 182.26 g/mol
InChI Key: LUUGUGVITYNZIO-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-naphthyl)-1-propene is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

  • Synthesis of Aromatic Compounds : A study by Climent, Velty, and Corma (2002) described the synthesis of a compound with a blossom orange scent, highlighting the role of solid acid catalysts in the acetalization reaction between methyl naphthyl ketone and propylene glycol. This research underscores the importance of catalyst properties such as hydrophobicity and active site availability in determining reaction efficiency (Climent, Velty, & Corma, 2002).

Biomass Valorization

  • Conversion of Biomass Tar : Kostyniuk, Bajec, and Likozar (2020) explored the gas-phase conversion of a model mixture of biomass tar into liquid and gas products over different zeolites. Their findings highlight the potential of Ni-modified zeolite catalysts in biomass tar valorization, offering insights into the production of valuable chemical products from biomass sources (Kostyniuk, Bajec, & Likozar, 2020).

Material Science

  • Development of Histochemical Reagents : Research by Burstone (1959) on complex naphthols provided new reagents for histochemical analysis, showcasing the versatility of naphthalene derivatives in biochemical applications (Burstone, 1959).

Polymer Science

  • Polymerization Catalysts : Studies on nickel-catalyzed ethylene oligomerization and propylene dimerization by Svejda and Brookhart (1999) and Gates et al. (2000) demonstrate the application of naphthyl-substituted diimine ligands in polymer science, revealing how ligand structure affects polymer properties and catalytic activity (Svejda & Brookhart, 1999); (Gates et al., 2000).

Properties

IUPAC Name

2-(2-methylprop-2-enyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11(2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUGUGVITYNZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641246
Record name 2-(2-Methylprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936621-15-7
Record name 2-(2-Methylprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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